molecular formula C19H16N2O4S B067844 Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate CAS No. 182257-99-4

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate

Cat. No. B067844
M. Wt: 368.4 g/mol
InChI Key: FDAYTRJOISMLHH-UHFFFAOYSA-N
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Description

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate is a compound that is formed as a result of an abnormal Barton–Zard reaction . It is derived from the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions . This reaction gives ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate rather than the anticipated ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of this compound is the Barton–Zard pyrrole synthesis . This reaction involves the use of 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound was obtained through an abnormal Barton–Zard reaction instead of the expected product, demonstrating a novel route in organic synthesis (Pelkey, Chang, & Gribble, 1996).
    • A study on the one-step syntheses of pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems highlights different reaction pathways for similar compounds (Pelkey, 1997).
  • X-ray Crystallography :

    • The X-ray crystallographic structure of a related compound, a stable, crystalline carbonic anhydride of an N-protected α-amino acid, was determined, indicating applications in structural analysis (Chan, Cooksey, & Crich, 1992).
  • Derivative Synthesis :

    • Various derivatives of 1-(phenylsulfonyl)indole were synthesized, and their crystal structures determined, showing the versatility of the core structure in producing new compounds (Jasinski, Rinderspacher, & Gribble, 2009).
  • Cycloaddition Reactions :

  • Chemical Analysis and Synthesis :

    • Studies on the preparation of alkyl-substituted indoles and their derivatives, including those with phenylsulfonyl groups, contribute to the field of synthetic organic chemistry (Fuji, Muratake, & Matsume, 1992).
  • Potential Antiviral Activity :

    • The synthesis and antiviral activity of certain indole derivatives, although not directly mentioning Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate, provides context for potential biological applications of similar compounds (Ivashchenko et al., 2014).
  • Protective Groups in Synthesis :

    • The compound's related arylsulfonyl groups have been studied as protective groups for carboxylic acids, indicating its role in synthetic strategies (Alonso, Nájera, & Varea, 2003).

Future Directions

Indole derivatives, such as this compound, have attracted increasing attention in recent years due to their biological properties and potential as therapeutic agents . Future research may focus on further exploring the synthesis methods and biological applications of these compounds .

properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-3H-pyrrolo[2,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-25-19(22)16-12-15-14-10-6-7-11-17(14)21(18(15)20-16)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYTRJOISMLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454840
Record name AGN-PC-0NFPT3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate

CAS RN

182257-99-4
Record name AGN-PC-0NFPT3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Reactant of Route 3
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Reactant of Route 5
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Reactant of Route 6
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate

Citations

For This Compound
2
Citations
ET Pelkey - Chemical Communications, 1997 - pubs.rsc.org
The reaction of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate in the presence of DBU gives ethyl 4-ethoxycarbonyl-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate, averting a …
Number of citations: 12 pubs.rsc.org
ET Pelkey, L Chang, GW Gribble - Chemical Communications, 1996 - pubs.rsc.org
The reaction of 3-nitro-N-(phenylsulfonyl)indole 1 with ethyl isocyanoacetate 2 under the Barton–Zard pyrrole synthesis conditions gives ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b…
Number of citations: 20 pubs.rsc.org

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